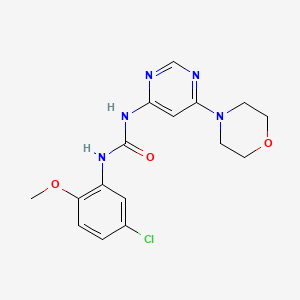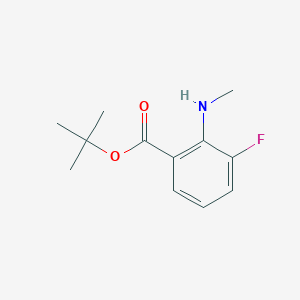
Tert-butyl 3-fluoro-2-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-fluoro-2-(methylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a methylamino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-2-(methylamino)benzoate typically involves multiple steps:
Starting Material: The synthesis begins with 3-fluoro-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Protection: The amino group is then protected by converting it into a tert-butyl carbamate using tert-butyl chloroformate.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Deprotection: Finally, the tert-butyl carbamate is deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-fluoro-2-(methylamino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-fluoro-2-(methylamino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-fluoro-2-(methylamino)benzoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that interacts with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-chloro-2-(methylamino)benzoate
- Tert-butyl 3-bromo-2-(methylamino)benzoate
- Tert-butyl 3-iodo-2-(methylamino)benzoate
Uniqueness
Tert-butyl 3-fluoro-2-(methylamino)benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Eigenschaften
IUPAC Name |
tert-butyl 3-fluoro-2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-6-5-7-9(13)10(8)14-4/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHAYLLXMMGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2840315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2840316.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2840317.png)
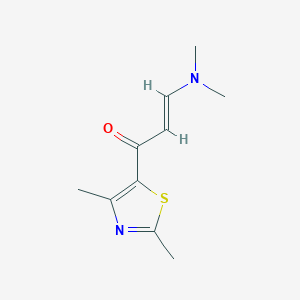
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)

![(4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2840321.png)
![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)
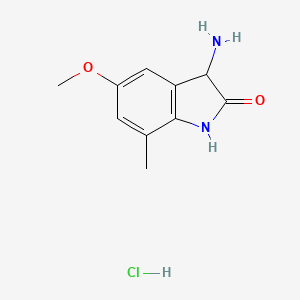
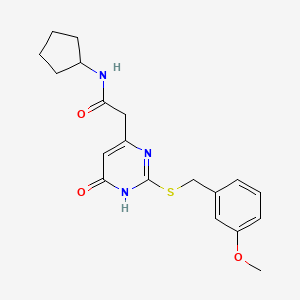
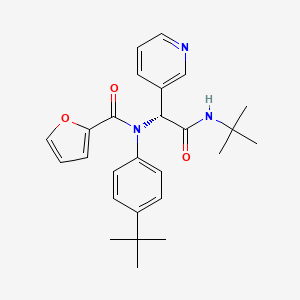
![8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2840331.png)

